molecular formula C9H12N2O B1666331 4-Hydroxyquinoline CAS No. 611-36-9

4-Hydroxyquinoline

Cat. No. B1666331
CAS RN: 611-36-9
M. Wt: 145.16 g/mol
InChI Key: PMZDQRJGMBOQBF-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline is a hydroxylated quinoline derivative with antimicrobial activity . It shows growth-inhibitory effects against intestinal bacteria . It is a core component of alkyl-4-hydroxyquinoline quorum sensing molecules .


Synthesis Analysis

4-Hydroxyquinoline has been used as a precursor in the synthesis of compounds with antibacterial activity . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

4-Hydroxyquinoline has a melting point of 200-202 °C (lit.), a boiling point of 264.27°C (rough estimate), and a density of 1.1555 (rough estimate) . It is soluble in methanol .

Scientific Research Applications

    Medicinal Chemistry

    • 4-Hydroxyquinoline has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • It’s an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

    Pharmacology

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has a broad spectrum of bioactivity .
    • It’s an essential segment of both natural and synthetic compounds .
    • The pyranoquinoline ring system has gained considerable attention .

    Cytotoxic Agents

    • 4-Hydroxyquinolines have potential as cytotoxic agents .
    • Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .
    • Some derivatives possessed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .

    Cancer Treatment

    • Quinoline-based compounds have been designed and reported to be potent anti-cancer agents against breast, lung, and CNS tumors .
    • Cancer immunotherapy, as an emerging approach to cancer treatment, has tremendous potential for application .

    Bioactivity

    • Quinoline and its derivatives interact with diverse biological targets like proteins, receptors, and enzymes .
    • This could pave the way for finding novel medication candidates to overcome recent world health problems .

Safety And Hazards

4-Hydroxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

Future Directions

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZDQRJGMBOQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209980
Record name 4-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyquinoline

CAS RN

529-37-3, 611-36-9
Record name 4(1H)-Quinolinone
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Record name 4-Hydroxyquinoline
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Record name 4-Quinolinol
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Record name 4-HYDROXYQUINOLINE
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Synthesis routes and methods I

Procedure details

Diphenyl ether (500 ml) was heated to reflux, ethyl 2-isobutyryl-3-(2-(benzoyloxymethyl)phenylaminoacrylate (29.3 g, 74.1 mmol) added, and heating continued for 15 minutes. The bulk of the diphenyl ether was removed by vacuum distillation, and the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane) and recrystallized from ethyl acetate to give 3-isobutyryl-8-benzoyloxymethyl)-4(1H)-quinolone (11.9 g, 46%), m.p. 158°-160°.
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
46%

Synthesis routes and methods II

Procedure details

A mixture of 1-[4-(3-acetylphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentyl]-1-H-quinolin-4-one (60 mg, 0.14 mmol), potassium carbonate (79 mg, 0.57 mmol), and hydroxylamine hydrochloride (39 mg, 0.55 mmol) in methanol (1 mL) was heated at 65° C. for 3 hours, cooled to room temperature, and concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography to afford 1-(2-hydroxy-4-{3-[1-(hydroxyimino)ethyl]phenyl)}-4-methyl-2-trifluoromethylpentyl)-1H-quinolin-4-one. Yield: 38 mg.
Name
1-[4-(3-acetylphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentyl]-1-H-quinolin-4-one
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The 4(1H)-quinolone-3-carboxylic acid (65.5 g) was stirred and heated in a flask set in a fluidised sand bath at 270° C., under nitrogen, until no more CO2 was evolved (about twenty minutes). The fused mass was allowed to cool and then dissolved in boiling ethanol (400 ml). The solution was treated with charcoal, and filtered. The filtrates were evaporated to dryness, the residue dissolved in boiling n-butanol (80 ml), the solution cooled, and an equal volume of diethyl ether then added. The cream solid was collected and dried to give 4(1H)-quinolone, m.p. 205° C.
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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